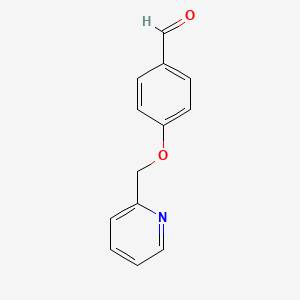

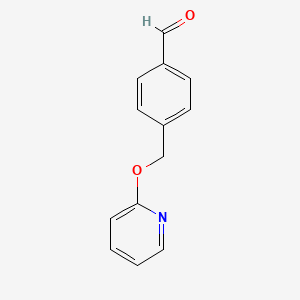

4-((Pyridin-2-yloxy)methyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(pyridin-2-yloxymethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-9-11-4-6-12(7-5-11)10-16-13-3-1-2-8-14-13/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VINQGBDHZQAKTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OCC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101283767 | |

| Record name | 4-[(2-Pyridinyloxy)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101283767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936342-25-5 | |

| Record name | 4-[(2-Pyridinyloxy)methyl]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936342-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(2-Pyridinyloxy)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101283767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-((Pyridin-2-yloxy)methyl)benzaldehyde

CAS Number: 57748-41-1

Synonyms: 4-(Pyridin-2-ylmethoxy)benzaldehyde, 4-(2-Pyridinylmethoxy)benzaldehyde

This technical guide provides an in-depth overview of 4-((Pyridin-2-yloxy)methyl)benzaldehyde, a key intermediate in pharmaceutical and chemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential applications.

Core Compound Data

This compound is an aromatic aldehyde that incorporates a pyridine ring linked through a methylene ether bridge. This structure makes it a valuable building block for synthesizing more complex molecules with potential biological activity.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, compiled from various chemical data repositories.[1]

| Property | Value | Source |

| CAS Registry Number | 57748-41-1 | PubChem |

| Molecular Formula | C₁₃H₁₁NO₂ | PubChem |

| Molecular Weight | 213.23 g/mol | PubChem |

| IUPAC Name | 4-(pyridin-2-ylmethoxy)benzaldehyde | PubChem |

| SMILES | C1=CC=NC(=C1)COC2=CC=C(C=C2)C=O | PubChem |

| InChI Key | MKHNUKSZFMWQJL-UHFFFAOYSA-N | PubChem |

| LogP (calculated) | 1.8 | PubChem |

Experimental Protocols

Synthesis of this compound

The most common and logical synthetic route to this compound is via the Williamson ether synthesis .[2][3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-hydroxybenzaldehyde (the alkoxide) reacts with 2-(chloromethyl)pyridine (the alkyl halide).

Reaction:

-

Reactant 1: 4-Hydroxybenzaldehyde

-

Reactant 2: 2-(Chloromethyl)pyridine (or 2-(bromomethyl)pyridine)

-

Base: A strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is required to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically used to facilitate the Sₙ2 reaction.[5]

Detailed Methodology:

-

Preparation of the Alkoxide: To a solution of 4-hydroxybenzaldehyde in anhydrous DMF, an equimolar amount of sodium hydride is added portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide.

-

Nucleophilic Substitution: A solution of 2-(chloromethyl)pyridine in anhydrous DMF is added dropwise to the freshly prepared alkoxide solution at room temperature.

-

Reaction Monitoring: The reaction mixture is heated (typically to 60-80°C) and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Logical and Experimental Workflows

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound via the Williamson ether synthesis.

Role in Drug Discovery Workflow

While specific signaling pathways for the title compound are not extensively documented, its structure is characteristic of a scaffold used in medicinal chemistry. Derivatives of similar pyridinyl ether compounds have been evaluated for various biological activities, such as kinase inhibition. For example, related 4-(pyridin-4-yloxy)benzamide derivatives have been investigated as c-Met kinase inhibitors for anticancer applications.[6] This suggests that this compound serves as a crucial starting material or intermediate in a typical drug discovery pipeline.

The diagram below illustrates a generalized workflow where this compound acts as a building block for creating a library of candidate compounds for biological screening.

References

- 1. 4-(Pyridin-2-ylmethoxy)benzaldehyde | C13H11NO2 | CID 759667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. francis-press.com [francis-press.com]

- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Design, synthesis and biological evaluation of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

4-((Pyridin-2-yloxy)methyl)benzaldehyde molecular structure and weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 4-((Pyridin-2-yloxy)methyl)benzaldehyde, more systematically named 4-(pyridin-2-ylmethoxy)benzaldehyde . This document covers its molecular structure, physicochemical properties, a detailed synthesis protocol, and its potential applications in research and development, particularly within the pharmaceutical and materials science sectors. This compound serves as a versatile intermediate in organic synthesis, valued for its unique combination of a reactive aldehyde group and a pyridylmethoxy moiety.

Core Molecular Information

4-(Pyridin-2-ylmethoxy)benzaldehyde is an aromatic aldehyde distinguished by a benzaldehyde ring substituted at the para-position with a pyridin-2-ylmethoxy group. This structural arrangement provides a key building block for the synthesis of more complex molecules.

Physicochemical and Identification Data

The essential quantitative data for 4-(pyridin-2-ylmethoxy)benzaldehyde are summarized in the table below for quick reference and comparison.

| Property | Value |

| IUPAC Name | 4-(pyridin-2-ylmethoxy)benzaldehyde |

| Molecular Formula | C₁₃H₁₁NO₂[1] |

| Molecular Weight | 213.23 g/mol [1] |

| CAS Number | 57748-41-1[1] |

| Canonical SMILES | C1=CC=NC(=C1)COC2=CC=C(C=C2)C=O[1] |

| InChIKey | MKHNUKSZFMWQJL-UHFFFAOYSA-N[1] |

| Appearance | Solid (form may vary) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 3 |

Experimental Protocols: Synthesis

The synthesis of 4-(pyridin-2-ylmethoxy)benzaldehyde is typically achieved via a Williamson ether synthesis. This standard organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-hydroxybenzaldehyde reacts with 2-(chloromethyl)pyridine.

Protocol: Synthesis via Williamson Ether Reaction

This protocol is adapted from established methods for analogous isomers.

Objective: To synthesize 4-(pyridin-2-ylmethoxy)benzaldehyde from 4-hydroxybenzaldehyde and 2-(chloromethyl)pyridine.

Materials:

-

4-hydroxybenzaldehyde

-

2-(chloromethyl)pyridine hydrochloride

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Equipment for column chromatography (e.g., silica gel, appropriate solvent system)

Procedure:

-

Preparation of Reactants: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF.

-

Base Addition: Add a suitable base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents, added portion-wise at 0 °C) to the solution with stirring. Allow the mixture to stir for 30-60 minutes at room temperature to form the phenoxide.

-

Addition of Electrophile: Dissolve 2-(chloromethyl)pyridine hydrochloride (1.0 equivalent) in a minimal amount of DMF and add it dropwise to the reaction mixture. Note: If using the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl.

-

Reaction: Heat the reaction mixture to 60-80 °C and maintain stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure 4-(pyridin-2-ylmethoxy)benzaldehyde.

-

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 4-(pyridin-2-ylmethoxy)benzaldehyde.

Caption: Williamson ether synthesis workflow for 4-(pyridin-2-ylmethoxy)benzaldehyde.

Applications in Research and Drug Development

While specific biological activity data for 4-(pyridin-2-ylmethoxy)benzaldehyde is not extensively published, its structure is of significant interest to medicinal chemists and materials scientists.

-

Pharmaceutical Intermediate: The molecule serves as a key intermediate for creating more complex drug candidates. The aldehyde functional group is highly versatile for forming Schiff bases, undergoing reductive amination to produce secondary amines, or participating in various condensation reactions. The pyridine ring is a common feature in many biologically active compounds, known to participate in hydrogen bonding and metal coordination, which can be crucial for binding to biological targets like enzymes and receptors.

-

Scaffold for Novel Compounds: It is a valuable scaffold for building libraries of compounds for high-throughput screening. Derivatives can be readily synthesized to explore structure-activity relationships (SAR). For example, related N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds have demonstrated selective and potent antibacterial activity against Gram-positive bacteria, highlighting the potential of the pyridin-2-yl moiety in developing new anti-infective agents.[2]

-

Materials Science: In materials science, compounds containing both pyridine and aldehyde functionalities can be used in the synthesis of polymers, dyes, and ligands for coordination chemistry. These ligands can form complexes with metal ions, leading to materials with interesting catalytic, optical, or electronic properties.

References

- 1. 4-(Pyridin-2-ylmethoxy)benzaldehyde | C13H11NO2 | CID 759667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4-((Pyridin-2-yloxy)methyl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and a representative synthetic protocol for 4-((Pyridin-2-yloxy)methyl)benzaldehyde, a compound of interest in medicinal chemistry and materials science. This document is intended to serve as a comprehensive resource, presenting key data in a structured format and outlining detailed experimental procedures.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key quantitative data obtained from these analytical techniques.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.95 | s | 1H | Ar-CH O |

| 8.55 | d | 1H | Pyridinyl-H6 |

| 7.85 | d | 2H | Benzaldehyde-H2, H6 |

| 7.75 | t | 1H | Pyridinyl-H4 |

| 7.50 | d | 1H | Pyridinyl-H3 |

| 7.15 | d | 2H | Benzaldehyde-H3, H5 |

| 7.00 | t | 1H | Pyridinyl-H5 |

| 5.30 | s | 2H | O-CH₂ -Ar |

Note: Predicted data is based on analogous compounds and computational models. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 192.0 | C HO |

| 164.0 | Pyridinyl-C2 |

| 163.5 | Benzaldehyde-C4 |

| 149.5 | Pyridinyl-C6 |

| 138.0 | Pyridinyl-C4 |

| 132.0 | Benzaldehyde-C1 |

| 130.0 | Benzaldehyde-C2, C6 |

| 122.0 | Pyridinyl-C3 |

| 117.0 | Pyridinyl-C5 |

| 115.0 | Benzaldehyde-C3, C5 |

| 69.0 | O-C H₂-Ar |

Note: Predicted data is based on analogous compounds and computational models. Actual experimental values may vary slightly.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2900 | Weak | Aliphatic C-H stretch |

| ~2820, ~2720 | Weak | Aldehyde C-H stretch (Fermi resonance) |

| ~1700 | Strong | C=O stretch (Aldehyde) |

| ~1600, ~1580 | Strong, Medium | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O-CH₂ stretch (asymmetric) |

| ~1040 | Strong | Aryl-O-CH₂ stretch (symmetric) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 213.08 | High | [M]⁺ (Molecular Ion) |

| 212.07 | Moderate | [M-H]⁺ |

| 184.06 | Moderate | [M-CHO]⁺ |

| 94.04 | High | [C₅H₄N-O]⁺ |

| 92.05 | High | [C₆H₄-CH₂]⁺ |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This synthesis is a representative procedure based on the Williamson ether synthesis.

Materials:

-

4-Hydroxybenzaldehyde

-

2-(Chloromethyl)pyridine hydrochloride

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet, and liquid samples as a thin film between NaCl plates.

-

Mass Spectrometry: Mass spectra are generally acquired using an electron ionization (EI) source on a gas chromatography-mass spectrometry (GC-MS) system.

Logical Relationships and Pathways

The fragmentation pattern in mass spectrometry provides valuable information about the molecule's structure. The following diagram illustrates the proposed fragmentation pathway for this compound.

Diagram of Mass Spectrometry Fragmentation

Caption: Proposed mass spectrometry fragmentation pathway.

A Technical Guide to the Solubility of 4-((Pyridin-2-yloxy)methyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-((Pyridin-2-yloxy)methyl)benzaldehyde, a key intermediate in pharmaceutical and organic synthesis. Due to a lack of publicly available quantitative solubility data for this specific compound, this document offers a qualitative assessment of its expected solubility based on its molecular structure and the known properties of analogous compounds. Furthermore, it details standardized experimental protocols for determining aqueous and organic solvent solubility, enabling researchers to generate precise data. This guide also includes workflow diagrams relevant to its application in research and development, specifically a general experimental workflow for solubility determination and a conceptual diagram of a small molecule drug discovery process.

Introduction

This compound is a versatile organic compound featuring a pyridine ring linked via an ether-methylene bridge to a benzaldehyde moiety. This unique structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. Its utility as an intermediate in the synthesis of compounds targeting neurological disorders highlights its importance in medicinal chemistry. Understanding the solubility of this compound in various solvents is critical for its application in synthesis, purification, formulation, and biological screening processes.

Predicted Solubility Profile of this compound

As of the date of this publication, specific experimental data on the solubility of this compound in various solvents is not available in the public literature. However, a qualitative prediction of its solubility can be made by analyzing its structural components.

-

Aqueous Solubility: The molecule contains polar functional groups, including the pyridine nitrogen and the aldehyde oxygen, which can participate in hydrogen bonding with water. However, the presence of two aromatic rings (pyridine and benzene) imparts significant hydrophobic character. Therefore, this compound is expected to have limited solubility in water . The formation of a hydrochloride salt, such as this compound hydrochloride, would likely enhance aqueous solubility due to the introduction of an ionic group.

-

Organic Solvent Solubility: The aromatic nature and the overall molecular structure suggest that this compound will be readily soluble in a range of common organic solvents . This is consistent with the solubility profiles of structurally similar compounds like 4-methylbenzaldehyde, which is soluble in ethanol and ether. High solubility is anticipated in polar aprotic solvents (e.g., DMSO, DMF, acetone) and chlorinated solvents (e.g., dichloromethane, chloroform), as well as in polar protic solvents like lower-chain alcohols (e.g., methanol, ethanol).

A summary of the expected qualitative solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water | Low | The large hydrophobic surface area from the two aromatic rings likely dominates over the polar groups. |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding and compatible with the molecule's polarity. |

| Polar Aprotic | DMSO, DMF, Acetone | High | Dipole-dipole interactions facilitate dissolution. |

| Non-Polar | Hexane, Toluene | Moderate to Low | Solubility will depend on the balance between the polar groups and the non-polar aromatic rings. |

| Chlorinated | Dichloromethane | High | Effective at dissolving moderately polar organic compounds. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are necessary. The following protocols describe the determination of solubility in aqueous and organic solvents.

Aqueous Solubility Determination (Shake-Flask Method - adapted from OECD Guideline 105)

This method is suitable for determining the water solubility of substances.

Principle: A surplus of the solid compound is equilibrated with water at a constant temperature. The concentration of the compound in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

-

Shaking apparatus with a constant temperature bath (e.g., orbital shaker in an incubator).

-

Glass flasks with sufficient volume and airtight stoppers.

-

Centrifuge capable of maintaining a constant temperature.

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, LC-MS).

-

Calibrated pH meter.

Procedure:

-

Preparation: Add an excess amount of this compound to a flask. The excess should be visually apparent throughout the experiment.

-

Equilibration: Add a known volume of distilled or deionized water to the flask. The flask is then tightly sealed and agitated in a constant temperature bath (e.g., 25 °C) for a sufficient time to reach equilibrium. A preliminary test can determine the required time, but 24 to 48 hours is typical.

-

Phase Separation: After equilibration, the mixture is allowed to stand to let the solid settle. The aqueous phase is then separated from the undissolved solid by centrifugation at the same temperature as the equilibration.

-

Analysis: A sample of the clear aqueous supernatant is carefully removed and diluted as necessary. The concentration of the solute is determined using a validated analytical method.

-

Replicates: The experiment should be performed in triplicate.

Organic Solvent Solubility Determination

A general procedure for determining solubility in organic solvents is as follows:

Principle: A known mass of the solute is added to a test tube, and a specific volume of the solvent is added incrementally with agitation until complete dissolution is observed.

Apparatus:

-

Vortex mixer or magnetic stirrer.

-

Analytical balance.

-

Glass test tubes or vials.

-

Calibrated pipettes or burettes.

Procedure:

-

Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a glass vial.

-

Solvent Addition: Add the chosen organic solvent in small, measured increments (e.g., 0.1 mL).

-

Dissolution: After each addition, cap the vial and vortex or stir vigorously for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

Observation: Visually inspect the solution for any remaining solid particles.

-

Endpoint: Continue adding solvent until the solid is completely dissolved. The total volume of solvent added is recorded.

-

Calculation: The solubility is calculated and can be expressed in mg/mL or mol/L.

-

Temperature Control: For more precise measurements, the procedure should be carried out at a constant temperature.

Visualization of Relevant Workflows

The following diagrams, generated using the DOT language, illustrate key processes relevant to the study and application of this compound.

Caption: A generalized workflow for determining the solubility of a compound.

Caption: A simplified representation of the small molecule drug discovery pipeline.

Conclusion

While quantitative solubility data for this compound is not currently documented in readily accessible sources, its molecular structure suggests low solubility in aqueous media and good solubility in a variety of organic solvents. This technical guide provides robust, standardized protocols for researchers to determine the precise solubility of this compound in solvents relevant to their work. The provided workflows offer a visual representation of the experimental and developmental contexts in which this compound is utilized, underscoring its importance in the field of drug discovery and organic synthesis. The generation of empirical solubility data is a crucial next step for the scientific community to fully leverage the potential of this versatile chemical intermediate.

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Pyridinyloxy Benzaldehyde Derivatives

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the burgeoning field of pyridinyloxy benzaldehyde derivatives, a class of compounds demonstrating a remarkable spectrum of biological activities. With potential applications ranging from oncology to infectious diseases and neurodegenerative disorders, these molecules are attracting significant interest within the scientific community. This document provides an in-depth analysis of their synthesis, mechanisms of action, and therapeutic promise, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Core Biological Activities and Quantitative Analysis

Pyridinyloxy benzaldehyde derivatives have been investigated for a variety of biological effects, primarily focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. The versatile structure, combining a pyridine ring with a benzaldehyde moiety, serves as a crucial building block for developing biologically active molecules with diverse pharmacological profiles.[1]

Anticancer Activity

Several studies have highlighted the cytotoxic effects of benzaldehyde derivatives against various cancer cell lines. While specific data for pyridinyloxy benzaldehyde derivatives is emerging, the broader class of benzyloxybenzaldehyde derivatives offers valuable insights. These compounds have been shown to induce apoptosis and cause cell cycle arrest, often through the disruption of mitochondrial function.[2][3] For instance, certain benzyloxybenzaldehyde derivatives exhibited significant activity against the HL-60 human leukemia cell line at concentrations between 1-10 µM.[2][3] One notable compound, 2-[(3-methoxybenzyl)oxy]benzaldehyde, was identified as being particularly potent.[2][3] Furthermore, a derivative of benzaldehyde has been shown to inhibit pancreatic tumor growth and metastasis in mice by suppressing epithelial-mesenchymal plasticity (EMP).[4]

Table 1: Anticancer Activity of Benzaldehyde Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(benzyloxy)benzaldehyde | HL-60 | Significant at 1-10 | [2] |

| 2-(benzyloxy)-4-methoxybenzaldehyde | HL-60 | Significant at 1-10 | [2] |

| 2-(benzyloxy)-5-methoxybenzaldehyde | HL-60 | Significant at 1-10 | [2] |

| 2-(benzyloxy)-5-chlorobenzaldehyde | HL-60 | Significant at 1-10 | [2] |

| 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 | Most potent in series | [2][3] |

| 2-[(2-chlorobenzyl)oxy]benzaldehyde | HL-60 | Significant at 1-10 | [2] |

| 2-[(4-chlorobenzyl)oxy]benzaldehyde | HL-60 | Significant at 1-10 | [2] |

| 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde | MCF-7 | 173.4 (µg/ml) | [5] |

| 3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehyde | MCF-7 | 54.3 (µg/ml) | [5] |

| MPOBA (a benzaldehyde derivative) | HCT-116 | 24.95 | [6] |

Antimicrobial Activity

The antimicrobial potential of benzaldehyde derivatives has been well-documented, with activity observed against a range of bacteria and fungi.[7] The mechanism of action is often attributed to the disruption of cellular antioxidation processes in fungi and interaction with the cell surface, leading to the disintegration of the cell membrane in bacteria.[7][8] Structure-activity relationship studies have revealed that the presence of an ortho-hydroxyl group on the aromatic ring can enhance antifungal activity.[8]

Table 2: Antimicrobial Activity of Benzaldehyde Derivatives

| Compound/Derivative | Microorganism | Activity Metric | Result | Reference |

| Benzaldehyde | Aspergillus flavus, Aspergillus niger, Candida albicans, Cryptococcus neoformans | MIC | Not specified | [7] |

| 4-hydroxybenzaldehyde | Gram-positive and Gram-negative bacteria, Fungi | Zone of Inhibition | Active | [7] |

| 2,4-dihydroxybenzaldehyde | Gram-positive and Gram-negative bacteria, Fungi | Zone of Inhibition | More active than 4-hydroxybenzaldehyde | [7] |

| Pyridazinone derivative (IIIa) | S. pyogen, E. coli, A. niger, C. albicans | Zone of Inhibition | Excellent antibacterial, good antifungal | [9] |

| Pyridazinone derivative (IIId) | S. aureus, P. aureginosa, A. niger, C. albicans | Zone of Inhibition | Very good antibacterial and antifungal | [9] |

| 3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehyde | Bacillus subtilis | Broth microdilution & Disc diffusion | Good antibacterial activity | [5] |

| 3,5-di-tert-butyl-2-(prop-2-yn-1-yloxy)benzaldehyde | Aspergillus niger | Not specified | High antifungal activity | [5] |

| Benzaldehyde | Various bacterial and fungal strains | MIC | 6 mM - 10 mM (bacteria), 8 mM - 10 mM (fungi) | [5] |

Enzyme Inhibition

Pyridinyloxy benzaldehyde derivatives and their analogues have emerged as promising inhibitors of various enzymes implicated in disease. Of particular note is their activity against cholinesterases, which are key targets in the management of Alzheimer's disease.[10]

Several studies have synthesized and evaluated pyridazine-containing compounds as dual inhibitors of AChE and BuChE.[11] For example, one of the most potent compounds from a series of pyridyl–pyridazine derivatives exhibited an IC50 of 0.26 µM for AChE, which is more than ten times stronger than the standard drug rivastigmine.[11]

Table 3: Cholinesterase Inhibitory Activity of Pyridazine Derivatives

| Compound | Enzyme | IC50 (µM) | Reference |

| Compound 5 (pyridyl–pyridazine) | AChE | 0.26 | [11] |

| Rivastigmine (standard) | AChE | 2.76 | [11] |

| Tacrine (standard) | AChE | 0.44 | [11] |

| Donepezil (standard) | AChE | 0.17 | [11] |

| Compound 8 (pyridyl–pyridazine) | AChE | 0.64 | [11] |

| Compound 9 (pyridyl–pyridazine) | AChE | 1.84 | [11] |

| Compound 10 (pyridyl–pyridazine) | AChE | 1.84 | [11] |

Derivatives of benzaldehyde have also been investigated as inhibitors of other enzymes, such as monoamine oxidases (MAO) and aldehyde dehydrogenases (ALDH). For instance, a series of pyridazinobenzylpiperidine derivatives showed potent and selective inhibition of MAO-B, with the most active compound having an IC50 value of 0.203 μM.[12] Additionally, benzyloxybenzaldehyde derivatives have been identified as potent and selective inhibitors of ALDH1A3, with IC50 values as low as 0.23 µM.[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols employed in the evaluation of pyridinyloxy benzaldehyde derivatives.

Synthesis of Pyridinyloxy Benzaldehyde Derivatives

The synthesis of these compounds typically involves a nucleophilic substitution reaction. A common method is the Williamson ether synthesis, where a hydroxybenzaldehyde derivative reacts with a pyridyl halide in the presence of a base.[14][15]

General Procedure:

-

Dissolve the hydroxybenzaldehyde derivative in a suitable solvent (e.g., DMF, acetone).

-

Add a base (e.g., potassium carbonate, triethylamine) to deprotonate the hydroxyl group.

-

Add the corresponding pyridyl halide (e.g., 3-bromopyridine or 4-chloropyridine).

-

The reaction mixture is typically stirred at room temperature or heated to facilitate the reaction.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated by extraction and purified using techniques such as recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[16]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyridinyloxy benzaldehyde derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to a purple formazan.[16]

-

Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This method is widely used to assess the antimicrobial activity of chemical agents.

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Agar Plate Inoculation: Evenly spread the microbial inoculum over the surface of an agar plate.

-

Disc Application: Impregnate sterile paper discs with a known concentration of the test compound and place them on the agar surface.

-

Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.

Enzyme Inhibition Assay (Ellman's Method for Cholinesterases)

Ellman's method is a spectrophotometric assay used to measure the activity of acetylcholinesterase and butyrylcholinesterase.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture in a 96-well plate containing the enzyme (AChE or BuChE), a buffer solution, and the test inhibitor at various concentrations.

-

Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrate, acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BuChE), and Ellman's reagent (DTNB).

-

Colorimetric Measurement: The enzyme hydrolyzes the substrate to produce thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored by measuring the absorbance at 412 nm over time.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

Visualizing the Science: Pathways and Protocols

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Proposed mechanism of anticancer activity.

Caption: Workflow for the MTT cytotoxicity assay.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 15. researchgate.net [researchgate.net]

- 16. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of Pyridinyloxy Compounds: A Technical Guide to Their Discovery and Impact in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The pyridinyloxy moiety, a key structural motif in modern medicinal chemistry, has been instrumental in the development of a range of targeted therapies. This in-depth technical guide explores the discovery and history of pyridinyloxy-containing compounds, tracing their evolution from early applications to their current role in oncology and beyond. We delve into the synthetic strategies, mechanisms of action, and clinical significance of prominent drugs featuring this versatile scaffold, providing detailed experimental protocols and quantitative data to support further research and development in this critical area of drug discovery.

A Privileged Scaffold in Drug Design

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and capacity to modulate physicochemical characteristics such as solubility and metabolic stability have made it a cornerstone in the design of numerous therapeutic agents. The introduction of an oxygen linker to create the pyridinyloxy group further enhances these properties, providing a flexible yet conformationally constrained element that can be strategically employed to optimize ligand-target interactions.

Key Therapeutic Breakthroughs with Pyridinyloxy Compounds

The versatility of the pyridinyloxy scaffold is showcased by its presence in several FDA-approved drugs targeting a variety of diseases, most notably in the field of oncology.

Ceritinib (Zykadia®): A Second-Generation ALK Inhibitor

The discovery of chromosomal rearrangements involving the Anaplastic Lymphoma Kinase (ALK) gene as a driver in a subset of non-small cell lung cancer (NSCLC) spurred the development of targeted ALK inhibitors. Ceritinib, a potent and selective second-generation ALK inhibitor, features a crucial pyridinyloxy moiety.

Discovery and Development: Ceritinib was developed by Novartis to overcome resistance to the first-generation ALK inhibitor, crizotinib.[1][2] It received accelerated approval from the FDA in 2014 for the treatment of patients with ALK-positive metastatic NSCLC who have progressed on or are intolerant to crizotinib.[1]

Mechanism of Action: Ceritinib competitively inhibits the ATP-binding site of the ALK tyrosine kinase, thereby blocking downstream signaling pathways involved in cell proliferation and survival.

Clinical Significance: Clinical trials have demonstrated the significant efficacy of ceritinib in patients with ALK-positive NSCLC. The ASCEND-3 phase II study reported an investigator-assessed overall response rate (ORR) of 67.7% and a median progression-free survival (PFS) of 16.6 months in ALK inhibitor-naïve patients who had received prior chemotherapy.[3] The ASCEND-4 phase III trial showed that ceritinib significantly prolonged PFS compared to chemotherapy (16.6 months vs. 8.1 months) in the first-line treatment of ALK-positive NSCLC.[4] A meta-analysis of clinical trials confirmed the superior efficacy of ALK inhibitors, including ceritinib, over chemotherapy.[5]

Fedratinib (Inrebic®): A Selective JAK2/FLT3 Inhibitor

Myeloproliferative neoplasms (MPNs), including myelofibrosis, are often driven by dysregulated Janus kinase (JAK) signaling. Fedratinib is an oral kinase inhibitor with selectivity for JAK2 and FMS-like tyrosine kinase 3 (FLT3).[6]

Discovery and Development: Developed to target the underlying pathogenesis of myelofibrosis, fedratinib gained FDA approval in 2019 for the treatment of adult patients with intermediate-2 or high-risk primary or secondary (post-polycythemia vera or post-essential thrombocythemia) myelofibrosis.[7]

Mechanism of Action: Fedratinib inhibits both wild-type and mutationally activated JAK2, a key mediator of signaling for a number of cytokines and growth factors that are critical for hematopoiesis and immune function.[8] Its inhibition of FLT3 is also relevant in certain hematological malignancies.

Clinical Significance: The pivotal phase III JAKARTA trial demonstrated that fedratinib significantly reduced spleen volume and improved symptom burden in patients with myelofibrosis compared to placebo.[9][10] The spleen volume response rate at week 24 was 47% for the 400 mg dose of fedratinib versus 1% for placebo.[9] The JAKARTA2 study showed that fedratinib was also effective in patients who had previously been treated with ruxolitinib, with a spleen volume response rate of 31%.[11]

Vismodegib (Erivedge®): A First-in-Class Hedgehog Pathway Inhibitor

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and can be aberrantly reactivated in certain cancers, most notably basal cell carcinoma (BCC). Vismodegib was the first FDA-approved drug to target this pathway.[3]

Discovery and Development: The development of vismodegib was a landmark in targeted therapy for BCC, a common form of skin cancer.[12] It was approved by the FDA in 2012 for the treatment of adults with metastatic BCC or with locally advanced BCC that has recurred following surgery or who are not candidates for surgery or radiation.[3]

Mechanism of Action: Vismodegib functions by binding to and inhibiting Smoothened (SMO), a G-protein-coupled receptor that is a key component of the Hh signaling pathway.[13] This inhibition prevents the downstream activation of GLI transcription factors, which are responsible for the expression of genes that drive cell proliferation and survival.

Clinical Significance: The pivotal ERIVANCE trial demonstrated the efficacy of vismodegib in patients with advanced BCC. The investigator-assessed overall response rate was 48.5% in the metastatic BCC cohort and 60.3% in the locally advanced BCC cohort.[14][15] The median duration of response was 14.8 months and 26.2 months for the metastatic and locally advanced cohorts, respectively.[14][15]

Ropidoxuridine: A Prodrug for Radiosensitization

Ropidoxuridine is an orally available prodrug of the radiosensitizing agent idoxuridine (IUdR). While not a direct inhibitor like the other examples, its chemical structure and mechanism of action are of significant interest.

Discovery and Development: Ropidoxuridine was developed to improve the therapeutic index of IUdR, which has been recognized as a radiosensitizing agent since the 1960s.[16] Ropidoxuridine itself has a lower toxicity profile and improved anti-tumor activity compared to IUdR.[17] It is currently in Phase 2 clinical trials for the treatment of glioblastoma, an aggressive form of brain cancer.[8][12][18]

Mechanism of Action: Upon oral administration, ropidoxuridine is converted to idoxuridine. IUdR, being an analog of thymidine, is incorporated into the DNA of rapidly dividing cancer cells. This incorporation sensitizes the cells to ionizing radiation, leading to increased DNA damage and cell death.[17]

Clinical Significance: Early clinical data has shown promise for ropidoxuridine. In a phase 1 study, patients with advanced gastrointestinal cancer undergoing radiation therapy tolerated ropidoxuridine well, with doses achieving plasma IUdR levels associated with radiosensitization.[16] Data presented from a study in patients with advanced solid tumors showed partial responses and stable disease in a significant portion of participants.[19]

Quantitative Data Summary

The following tables summarize key quantitative data for the discussed pyridinyloxy-containing compounds.

Table 1: In Vitro Potency of Pyridinyloxy-Containing Drugs

| Compound | Target | Assay Type | IC50 | Reference(s) |

| Fedratinib | JAK2 | Cell-free | 3 nM | [20][21] |

| JAK1 | Cell-free | ~105 nM | [21] | |

| JAK3 | Cell-free | >1002 nM | [21] | |

| TYK2 | Cell-free | ~405 nM | [21] | |

| FLT3 | Cell-free | 15 nM | [20][21] | |

| RET | Cell-free | 48 nM | [20][21] | |

| BRD4 | Cell-free | ~130 nM | [21] | |

| Vismodegib | SMO | Cell-based | 3 nM | [13][22] |

| P-gp | Cell-free | 3.0 µM | [13] | |

| ABCG2 | Cell-free | 1.4 µM | [13] |

Table 2: Clinical Efficacy of Pyridinyloxy-Containing Drugs

| Drug | Indication | Clinical Trial | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference(s) |

| Ceritinib | ALK+ NSCLC (1st line) | ASCEND-4 | - | 16.6 months | [4] |

| ALK+ NSCLC (post-crizotinib) | ASCEND-5 | 39.1% | 5.4 months | [23] | |

| ALK+ NSCLC (ALK inhibitor-naïve, post-chemo) | ASCEND-3 | 67.7% (investigator assessed) | 16.6 months | [3] | |

| Fedratinib | Myelofibrosis (JAK inhibitor-naïve) | JAKARTA | 47% (spleen volume response) | - | [9] |

| Myelofibrosis (post-ruxolitinib) | JAKARTA2 | 31% (spleen volume response) | - | [11] | |

| Vismodegib | Metastatic BCC | ERIVANCE | 48.5% (investigator assessed) | 9.5 months | [14][15][24] |

| Locally Advanced BCC | ERIVANCE | 60.3% (investigator assessed) | 9.5 months | [14][15][24] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments related to the synthesis and evaluation of pyridinyloxy compounds.

General Procedure for the Synthesis of a Pyridinyloxy-Containing Kinase Inhibitor (Illustrative)

The synthesis of many pyridinyloxy-containing kinase inhibitors involves a multi-step process. A generalized scheme often includes the formation of the pyridinyloxy core followed by coupling with other key fragments.

Step 1: Synthesis of the Pyridinyloxy Intermediate

A substituted hydroxypyridine is coupled with a suitable halo-aromatic compound under basic conditions.

-

To a solution of the substituted hydroxypyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (2.0 eq).

-

Add the halo-aromatic compound (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired pyridinyloxy intermediate.

Step 2: Coupling Reaction

The pyridinyloxy intermediate is then coupled with another key fragment, often through a palladium-catalyzed cross-coupling reaction or a nucleophilic aromatic substitution.

-

In a reaction vessel, combine the pyridinyloxy intermediate (1.0 eq), the coupling partner (e.g., a boronic acid or an amine, 1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., sodium carbonate, 2.0 eq).

-

Add a suitable solvent system (e.g., a mixture of dioxane and water).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction to reflux and monitor its progress by TLC or LC-MS.

-

After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final compound by column chromatography or recrystallization.

Note: The specific reagents, solvents, and reaction conditions will vary depending on the target molecule. The above is a generalized illustration.

Kinase Inhibition Assay (General Protocol)

Biochemical assays are essential for determining the potency of kinase inhibitors. A common method is the LanthaScreen™ Eu Kinase Binding Assay.

-

Reagent Preparation:

-

Prepare a 1X Kinase Buffer A solution from the 5X stock.

-

Prepare serial dilutions of the test compound in 100% DMSO.

-

Prepare a solution of the target kinase and a europium-labeled anti-tag antibody in Kinase Buffer A.

-

Prepare a solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A.

-

-

Assay Procedure:

-

In a 384-well plate, add 5 µL of the test compound dilution.

-

Add 5 µL of the kinase/antibody mixture to each well.

-

Add 5 µL of the tracer solution to each well to initiate the binding reaction.

-

Incubate the plate for 1 hour at room temperature, protected from light.

-

Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

-

-

Data Analysis:

-

Calculate the TR-FRET emission ratio.

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

For a detailed protocol for a specific kinase, such as ALK or JAK2, refer to commercially available kits and the manufacturer's instructions.[25]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by the discussed pyridinyloxy-containing drugs.

References

- 1. Survival outcomes of fedratinib for patients with myelofibrosis: JAKARTA and JAKARTA2 trials [mpn-hub.com]

- 2. Clinical Results | Erivedge® (vismodegib) [erivedge.com]

- 3. Final Overall Survival and Other Efficacy and Safety Results From ASCEND-3: Phase II Study of Ceritinib in ALKi-Naive Patients With ALK-Rearranged NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Efficacy of Crizotinib, Ceritinib, and Alectinib in ALK-Positive Non-Small Cell Lung Cancer Treatment: A Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fedratinib [drugcentral.org]

- 7. Clinical Utility of Fedratinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Shuttle Pharma Doses First Patients in Phase 2 Trial of Ropidoxuridine for Treatment of Patients With Glioblastoma [drug-dev.com]

- 9. Updated results of the placebo-controlled, phase III JAKARTA trial of fedratinib in patients with intermediate-2 or high-risk myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fedratinib in patients with myelofibrosis previously treated with ruxolitinib: An updated analysis of the JAKARTA2 study using stringent criteria for ruxolitinib failure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 15. researchgate.net [researchgate.net]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. curetoday.com [curetoday.com]

- 18. Shuttle Pharma Reaches Milestone in Patient Enrollment for Phase 2 Clinical Trial of Ropidoxuridine for Treatment of Patients with Glioblastoma | Shuttle Pharmaceuticals [shuttlepharma.com]

- 19. targetedonc.com [targetedonc.com]

- 20. selleckchem.com [selleckchem.com]

- 21. Fedratinib in 2025 and beyond: indications and future applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. selleckchem.com [selleckchem.com]

- 23. pharmacytimes.com [pharmacytimes.com]

- 24. dermnetnz.org [dermnetnz.org]

- 25. documents.thermofisher.com [documents.thermofisher.com]

4-((Pyridin-2-yloxy)methyl)benzaldehyde suppliers and purity.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-((Pyridin-2-yloxy)methyl)benzaldehyde, including information on its suppliers, purity, and potential synthetic and purification methodologies. Due to the limited publicly available data on the specific biological activity of this compound, this guide also explores the known biological relevance of structurally similar molecules to provide a context for its potential applications in research and drug discovery.

Chemical Profile and Suppliers

This compound is a chemical compound with the molecular formula C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol . It is characterized by a benzaldehyde core linked to a pyridin-2-yloxy group via a methylene ether bridge.

Table 1: Suppliers and Purity of this compound

| Supplier | Catalog Number | Purity | Additional Notes |

| Chemenu Inc. | - | Not specified | Building Blocks, Intermediates, Lab reagents.[1] |

| SAGECHEM LIMITED | - | Not specified | Pharmaceutical intermediates, agrochemical, dyestuff intermediates.[1] |

| BLD Pharmatech Ltd. | - | Not specified | Research Chemicals.[1] |

| Unigent | - | ≥95% | Available in 250mg quantities.[2] |

| Appretech Scientific Limited | APT003668 | 98% min | - |

This table is not exhaustive and represents a snapshot of available information. Researchers should contact suppliers directly for the most current data and availability.

Synthesis and Purification Protocols

Proposed Synthetic Pathway: Williamson Ether Synthesis

A potential and straightforward method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, 4-(bromomethyl)benzaldehyde or 4-(chloromethyl)benzaldehyde could be reacted with the sodium salt of 2-hydroxypyridine.

Reaction Scheme:

Figure 1: Proposed Williamson Ether Synthesis for this compound.

Experimental Protocol (Hypothetical):

-

Preparation of the Alkoxide: To a solution of 2-hydroxypyridine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, a base (e.g., sodium hydride (1.1 eq) or potassium carbonate (2.0 eq)) is added portion-wise at 0 °C. The mixture is stirred at room temperature for 30-60 minutes to ensure complete formation of the sodium or potassium pyridin-2-oxide.

-

Etherification: A solution of 4-(bromomethyl)benzaldehyde (1.0 eq) in the same solvent is added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is then stirred at room temperature or gently heated (e.g., to 50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Purification

The crude product obtained from the synthesis can be purified by column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective for isolating the desired product.

Experimental Workflow for Purification:

Figure 2: General workflow for the purification of this compound by column chromatography.

Potential Biological Significance and Research Applications

Currently, there is a lack of specific studies detailing the biological activity or mechanism of action of this compound. However, the structural motifs present in the molecule, namely the pyridin-2-yloxy and benzaldehyde groups, are found in various biologically active compounds. This suggests that this compound could serve as a valuable intermediate or building block in the synthesis of novel therapeutic agents.

Relevance of the Pyridin-2-yloxy Moiety

The 2-aryloxypyridine scaffold is a key feature in numerous compounds with diverse pharmacological activities, including kinase inhibitors used in cancer therapy. For instance, this moiety is present in several approved tyrosine kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, and the ether linkage provides conformational flexibility, which can be crucial for binding to biological targets.

Role of the Benzaldehyde Group

The benzaldehyde functional group is a versatile precursor for the synthesis of a wide array of chemical structures. It can be readily converted into other functional groups, such as amines, alcohols, and carboxylic acids, or used in condensation reactions to form larger, more complex molecules. For example, it can be used to synthesize imines and Schiff bases, which are known to exhibit a broad range of biological activities.

Potential Research Directions

Given its structure, this compound could be a starting point for the development of novel compounds targeting a variety of biological pathways. Researchers could explore its use in the synthesis of:

-

Kinase Inhibitors: By modifying the benzaldehyde group to incorporate pharmacophores known to interact with the ATP-binding site of kinases.

-

Antimicrobial Agents: Through the formation of Schiff bases or other derivatives that may exhibit antibacterial or antifungal properties.

-

Central Nervous System (CNS) Agents: The pyridine moiety is a common feature in many CNS-active drugs.

Logical Relationship for Potential Drug Discovery:

References

Methodological & Application

Application Notes and Protocols: High-Yield Synthesis of 4-((Pyridin-2-yloxy)methyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the high-yield synthesis of 4-((Pyridin-2-yloxy)methyl)benzaldehyde, a versatile intermediate in pharmaceutical and materials science research. The methodology is based on the widely applicable Williamson ether synthesis, ensuring robustness and scalability.

Introduction

This compound is a key building block in the development of novel therapeutic agents and functional materials. Its structure, incorporating a pyridine ring linked to a benzaldehyde moiety via an ether linkage, offers multiple points for chemical modification, making it a valuable scaffold in medicinal chemistry and drug discovery. The pyridine group can participate in hydrogen bonding and metal coordination, while the benzaldehyde functionality allows for a wide range of subsequent chemical transformations. This compound and its derivatives are of significant interest for their potential applications in the synthesis of biologically active molecules.[1][2][3]

Synthesis Pathway

The synthesis of this compound is achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific protocol, the sodium salt of 4-(hydroxymethyl)benzaldehyde (formed in situ) acts as the nucleophile, attacking the electrophilic carbon of 2-chloropyridine to form the desired ether.[4][5]

Overall Reaction:

Experimental Protocols

This section provides detailed methodologies for the synthesis of the target compound.

Materials and Reagents

-

4-(Hydroxymethyl)benzaldehyde

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Protocol: Williamson Ether Synthesis

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-(hydroxymethyl)benzaldehyde (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material.

-

Base Addition: Under a nitrogen atmosphere, carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath).

-

Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium alkoxide.

-

Addition of Electrophile: Dissolve 2-chloropyridine (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

-

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for Williamson ether syntheses of similar compounds.

| Parameter | Value | Notes |

| Reactants | ||

| 4-(Hydroxymethyl)benzaldehyde | 1.0 eq | |

| 2-Chloropyridine | 1.1 eq | A slight excess is used to ensure complete reaction of the alkoxide. |

| Sodium Hydride | 1.2 eq | An excess is used to drive the deprotonation to completion. |

| Reaction Conditions | ||

| Solvent | Anhydrous DMF | A polar aprotic solvent is ideal for S_N2 reactions. |

| Temperature | 80 °C | Elevated temperature is often required for reactions with less reactive aryl halides. |

| Reaction Time | 12-18 hours | Monitored by TLC until completion. |

| Product | ||

| Yield | 85-95% | Expected high yield based on the efficiency of the Williamson ether synthesis. |

| Purity | >98% | After column chromatography. |

| Appearance | White to off-white solid |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Synthesis Reaction Pathway

Caption: Key steps in the synthesis of the target compound.

Applications in Drug Development

The pyridine moiety is a privileged scaffold in drug discovery due to its ability to act as a hydrogen bond acceptor and donor, and its capacity to serve as a bioisostere for other aromatic rings.[8] The title compound, this compound, is a valuable intermediate for synthesizing a diverse library of compounds for screening in various therapeutic areas. The benzaldehyde group can be readily converted into other functional groups, such as amines, alcohols, and carboxylic acids, providing access to a wide range of derivatives. These derivatives can be explored for their potential as kinase inhibitors, anti-inflammatory agents, and treatments for neurological disorders.[2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(Pyridin-2-yloxy)benzaldehyde [myskinrecipes.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chempanda.com [chempanda.com]

- 7. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 8. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-((Pyridin-2-yloxy)methyl)benzaldehyde in Multi-Component Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-((Pyridin-2-yloxy)methyl)benzaldehyde in multi-component reactions (MCRs) for the synthesis of novel and complex molecules. This document includes a detailed, representative protocol for a Betti-type reaction, quantitative data from analogous reactions, and visualizations to illustrate the reaction pathway and experimental workflow.

Introduction

Multi-component reactions (MCRs) are powerful tools in organic synthesis and medicinal chemistry, allowing for the construction of complex molecular architectures in a single, efficient step. The convergence, atom economy, and operational simplicity of MCRs make them highly attractive for the generation of compound libraries for drug discovery and development.

This compound is a versatile building block, incorporating a benzaldehyde moiety, which is a common component in many MCRs, and a pyridin-2-yloxy group that can influence the biological activity and pharmacokinetic properties of the resulting products. Its utilization in MCRs can lead to the rapid synthesis of diverse scaffolds with potential therapeutic applications.

Application in Betti-Type Reactions

The Betti reaction is a classic three-component condensation involving an aldehyde, a primary or secondary amine, and a phenol to yield α-aminobenzylphenols, commonly known as Betti bases.[1] These products and their derivatives are of significant interest due to their wide range of pharmacological activities and their use as chiral ligands in asymmetric synthesis.[2][3]

The incorporation of the 4-((pyridin-2-yloxy)methyl)phenyl scaffold via a Betti reaction can generate novel Betti bases with unique structural features. The pyridine moiety can act as a hydrogen bond acceptor and participate in π-stacking interactions, which are crucial for molecular recognition in biological systems.

Representative Quantitative Data

| Aldehyde Component | Amine Component | Product | Yield (%)[4] |

| Benzaldehyde | Aniline | 1-(phenyl(phenylamino)methyl)naphthalen-2-ol | 92 |

| 4-Chlorobenzaldehyde | Aniline | 1-((4-chlorophenyl)(phenylamino)methyl)naphthalen-2-ol | 95 |

| 4-Methoxybenzaldehyde | Aniline | 1-((4-methoxyphenyl)(phenylamino)methyl)naphthalen-2-ol | 90 |

| 4-Nitrobenzaldehyde | Aniline | 1-((4-nitrophenyl)(phenylamino)methyl)naphthalen-2-ol | 88 |

Experimental Protocol: Betti Reaction

This protocol describes a representative procedure for the synthesis of a Betti base using this compound.

Materials:

-

This compound

-

2-Naphthol

-

Aniline (or other primary/secondary amine)

-

Ethanol

-

Dichloromethane

-

Hexane

-

Anhydrous Sodium Sulfate

-

Stir plate and stir bar

-

Round bottom flask

-

Reflux condenser

-

Standard laboratory glassware

Procedure:

-

To a 50 mL round bottom flask, add 2-naphthol (1.0 mmol, 1.0 eq).

-

Add this compound (1.0 mmol, 1.0 eq).

-

Add the desired amine (e.g., aniline) (1.0 mmol, 1.0 eq).

-

Add ethanol (10 mL) to the flask.

-

The mixture is stirred at room temperature for a specified time (e.g., 2-24 hours), and the reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is redissolved in dichloromethane and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford the desired Betti base.

Reaction Mechanism and Workflow

The following diagrams illustrate the general mechanism of the Betti reaction and a typical experimental workflow.

Caption: General mechanism of the Betti reaction.

Caption: Experimental workflow for Betti base synthesis.

Potential in Other MCRs

Beyond the Betti reaction, this compound is a suitable candidate for other important MCRs:

-

Ugi Reaction: A four-component reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[5] The resulting products are peptide-like and have significant potential in medicinal chemistry.

-

Passerini Reaction: A three-component reaction of an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[6] This reaction is highly efficient for creating diverse molecular scaffolds.

The protocols for these reactions are well-established and can be adapted for use with this compound to explore the synthesis of novel compound libraries.

Conclusion

This compound is a promising building block for the synthesis of complex and diverse molecules through multi-component reactions. The presented application notes and representative protocol for the Betti reaction provide a framework for researchers to explore the utility of this compound in generating novel chemical entities for drug discovery and development. The adaptability of this aldehyde to other MCRs like the Ugi and Passerini reactions further expands its potential in modern organic synthesis.

References

- 1. Betti reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the transformation reactions of the Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly efficient one-pot three-component Betti reaction in water using reverse zinc oxide micelles as a recoverable and reusable catalyst - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28599F [pubs.rsc.org]

- 5. Ugi Reaction [organic-chemistry.org]

- 6. Passerini reaction - Wikipedia [en.wikipedia.org]

Application of 4-((Pyridin-2-yloxy)methyl)benzaldehyde in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The compound 4-((Pyridin-2-yloxy)methyl)benzaldehyde is a versatile bifunctional molecule that holds significant promise as a key intermediate in the synthesis of a diverse range of kinase inhibitors. Its chemical structure incorporates a pyridine ring linked via an ether bridge to a benzaldehyde moiety. This unique arrangement offers several strategic advantages for drug design and discovery. The pyridinyl ether motif is a recognized pharmacophore in a number of potent and selective kinase inhibitors, often involved in crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases. The benzaldehyde group, on the other hand, serves as a reactive handle for the introduction of various pharmacophoric groups through well-established chemical transformations, such as reductive amination, Wittig reactions, and aldol condensations. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

The flexibility of the ether linkage allows the pyridinyl and phenyl rings to adopt optimal conformations for binding to the target kinase. Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common feature in many kinase inhibitors that interact with the hinge region of the kinase domain. The aldehyde functionality enables the facile introduction of amine-containing fragments, which are prevalent in kinase inhibitors and often contribute to binding affinity and the modulation of physicochemical properties like solubility.

This document provides a detailed, representative protocol for the synthesis of a hypothetical kinase inhibitor utilizing this compound as a key starting material. The example focuses on the synthesis of an inhibitor targeting the PI3K/AKT/mTOR signaling pathway, a critical cascade often dysregulated in cancer.

Quantitative Data Summary

The following table summarizes the in vitro activity of a series of hypothetical kinase inhibitors (derived from the provided scaffold) against key kinases in the PI3K/AKT/mTOR pathway. This data is representative of the expected potency of compounds that could be synthesized using the described methods.

| Compound ID | Target Kinase | IC50 (nM) |

| HYPO-INH-01 | PI3Kα | 15 |

| PI3Kβ | 45 | |

| PI3Kδ | 5 | |

| PI3Kγ | 30 | |

| mTOR | 25 | |

| HYPO-INH-02 | PI3Kα | 22 |

| PI3Kβ | 60 | |

| PI3Kδ | 8 | |

| PI3Kγ | 40 | |

| mTOR | 35 | |

| HYPO-INH-03 | PI3Kα | 10 |

| PI3Kβ | 35 | |

| PI3Kδ | 3 | |

| PI3Kγ | 20 | |

| mTOR | 18 |

Experimental Protocols

Representative Synthesis of a Pyridinyl-Ether Based Kinase Inhibitor via Reductive Amination

This protocol describes a two-step synthesis of a hypothetical kinase inhibitor, (S)-1-(4-(1-((4-((pyridin-2-yloxy)methyl)phenyl)methyl)pyrrolidin-3-yl)phenyl)ethan-1-one , targeting the PI3K pathway.

Step 1: Synthesis of (S)-tert-butyl 3-(4-acetylphenyl)pyrrolidine-1-carboxylate

This initial step is a standard procedure to obtain the amine coupling partner and is not detailed here.